![molecular formula C16H18N4O4S2 B15140269 N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B15140269.png)
N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopentyl group, a sulfamoylbenzoyl moiety, and a thiazole ring, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the sulfamoylbenzoyl group and the cyclopentyl moiety. Common reagents used in these reactions include thionyl chloride, cyclopentylamine, and 4-sulfamoylbenzoic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
化学反应分析
Types of Reactions
N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or acyl groups.
科学研究应用
N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
作用机制
The mechanism of action of N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects, such as anti-inflammatory or anticancer activities.
相似化合物的比较
Similar Compounds
Similar compounds include other thiazole derivatives and sulfamoylbenzoyl-containing molecules. Examples are:
- N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide analogs with different substituents on the thiazole ring.
- Sulfamoylbenzoyl derivatives with varying amine groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
属性
分子式 |
C16H18N4O4S2 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC 名称 |
N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H18N4O4S2/c17-26(23,24)12-7-5-10(6-8-12)14(21)20-16-19-13(9-25-16)15(22)18-11-3-1-2-4-11/h5-9,11H,1-4H2,(H,18,22)(H2,17,23,24)(H,19,20,21) |
InChI 键 |
JEHIKSXSXUAHBT-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)NC(=O)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B15140196.png)

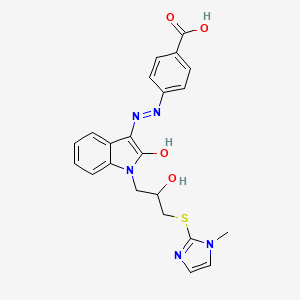
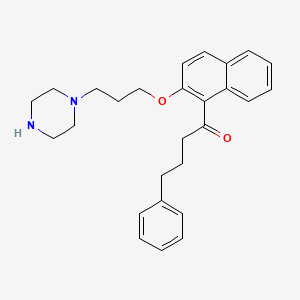

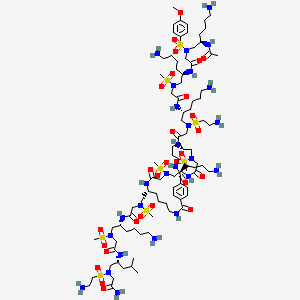
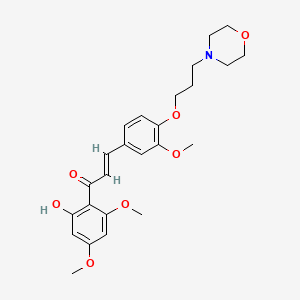

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B15140231.png)
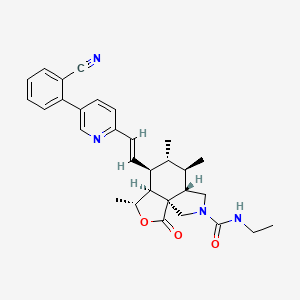
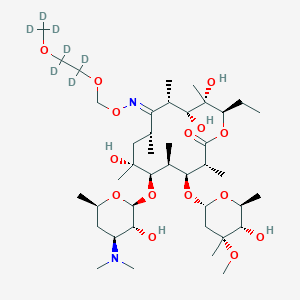
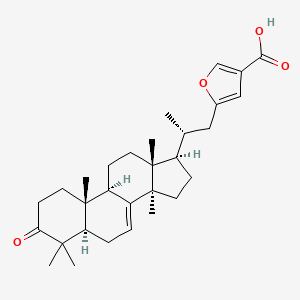
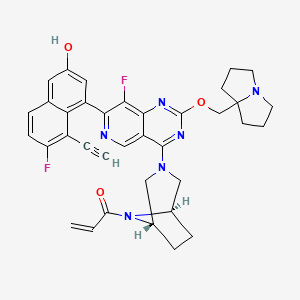
![N'-[9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B15140263.png)
